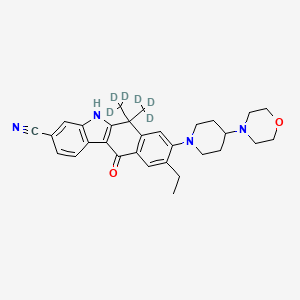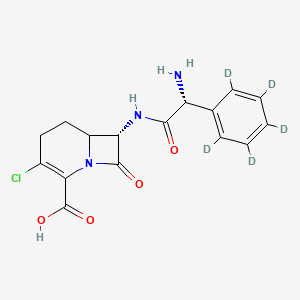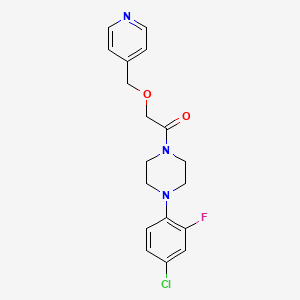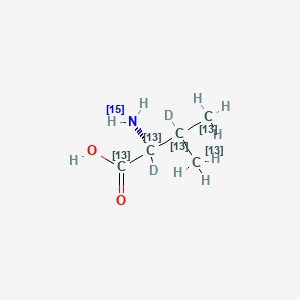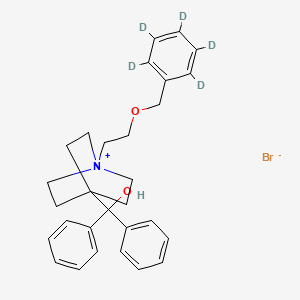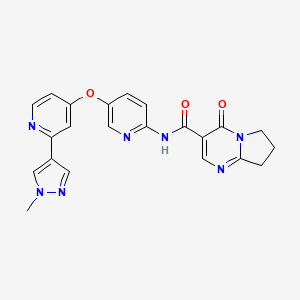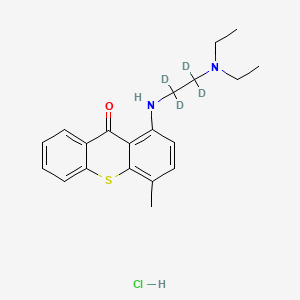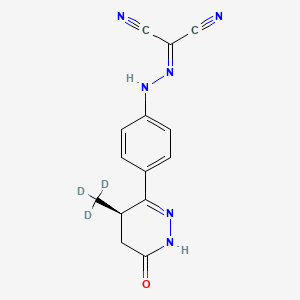
Pkc-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pkc-IN-4 is a small molecule inhibitor that targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Protein kinase C is a promising drug target for various therapeutic areas, including cancer, neurological diseases, and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pkc-IN-4 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pkc-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pkc-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of protein kinase C in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of protein kinase C inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase C .
Wirkmechanismus
Pkc-IN-4 exerts its effects by binding to the ATP-binding site of protein kinase C, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the modulation of various cellular processes. The molecular targets and pathways involved include the regulation of cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pkc-IN-4 is unique compared to other protein kinase C inhibitors due to its specific binding affinity and selectivity for different isoforms of protein kinase C. Similar compounds include:
Sotrastaurin: A potent and selective pan-PKC inhibitor.
Midostaurin: A multi-targeted kinase inhibitor with activity against protein kinase C.
Bryostatin: A natural product that modulates protein kinase C activity .
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Eigenschaften
Molekularformel |
C21H25N5S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
[1-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C21H25N5S/c22-13-14-7-11-26(12-8-14)20-18-16-3-1-2-4-17(16)27-21(18)25-19(24-20)15-5-9-23-10-6-15/h5-6,9-10,14H,1-4,7-8,11-13,22H2 |
InChI-Schlüssel |
TXGUECVFNFKTBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)N5CCC(CC5)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


